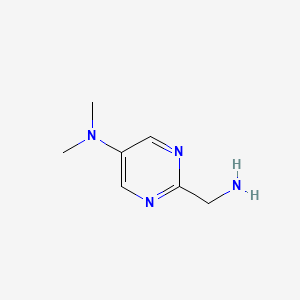

2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine

Description

BenchChem offers high-quality 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(aminomethyl)-N,N-dimethylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-11(2)6-4-9-7(3-8)10-5-6/h4-5H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHZJIQNBDFBRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=C(N=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717145 | |

| Record name | 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944902-83-4 | |

| Record name | 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Proposed Synthesis of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine

Abstract

This document provides an in-depth technical guide for the synthesis of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine, a substituted pyrimidine of interest to medicinal chemists and drug development professionals. Pyrimidine scaffolds are central to numerous therapeutic agents, often acting as hinge-binding motifs in kinase inhibitors. This guide details a proposed four-step synthetic pathway, starting from the commercially available precursor, 2-chloro-5-nitropyrimidine. Each step is presented with a detailed experimental protocol, mechanistic insights, and justifications for procedural choices, reflecting a commitment to scientific integrity and reproducibility. The pathway is designed to be logical and efficient, utilizing well-established chemical transformations. This document serves as a practical blueprint for researchers engaged in the synthesis of novel pyrimidine-based compounds.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine ring system is a cornerstone of medicinal chemistry, found in a vast array of FDA-approved drugs and clinical candidates. Its prevalence stems from its ability to form multiple hydrogen bonds, act as a bioisostere for other aromatic systems, and serve as a versatile scaffold for chemical modification. In particular, 2,5-disubstituted pyrimidines are key components in many targeted therapies, including kinase inhibitors like Imatinib and Palbociclib.[1] The strategic placement of amino and aminomethyl groups can significantly influence a molecule's binding affinity, selectivity, and pharmacokinetic properties.

The target molecule of this guide, 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine, possesses two key pharmacophoric features: a basic aminomethyl group at the 2-position, capable of forming strong ionic interactions or hydrogen bonds, and a dimethylamino group at the 5-position, which can modulate the electronic properties of the ring and influence solubility. The synthesis of such specifically functionalized heterocycles is a critical task in drug discovery. This guide proposes a robust and logical synthetic route to access this valuable building block.

Proposed Overall Synthesis Pathway

A multi-step synthesis is proposed, commencing with a commercially available, appropriately functionalized pyrimidine. The chosen strategy prioritizes high-yielding and well-documented reactions to maximize the probability of success. The pathway involves sequential functional group manipulations around the pyrimidine core.

The retrosynthetic analysis identifies 2-chloro-5-nitropyrimidine as an ideal starting material. The synthesis proceeds through four distinct transformations:

-

Nucleophilic Aromatic Substitution: Introduction of a cyano group at the C2 position.

-

Nitro Group Reduction: Conversion of the C5 nitro group to a primary amine.

-

Reductive Amination: Exhaustive methylation of the C5 primary amine.

-

Nitrile Reduction: Conversion of the C2 cyano group to the target aminomethyl group.

This sequence is designed to manage functional group compatibility and reactivity throughout the synthesis.

Figure 1: Proposed four-step synthesis pathway for 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine.

Detailed Experimental Protocols and Scientific Rationale

This section provides a step-by-step methodology for each reaction in the proposed synthesis. The protocols are designed as self-validating systems, incorporating in-process controls and characterization checkpoints.

Step 1: Synthesis of 5-Nitropyrimidine-2-carbonitrile

This step involves a nucleophilic aromatic substitution (SNAr) to replace the chlorine atom at the C2 position with a cyanide group. The C2 position of the pyrimidine ring is electron-deficient, further activated by the electron-withdrawing nitro group at C5, making it susceptible to nucleophilic attack.

-

Expertise & Causality: Potassium cyanide (KCN) is used as the nucleophile. Dimethyl sulfoxide (DMSO) is chosen as the solvent due to its polar aprotic nature, which effectively solvates the potassium cation while leaving the cyanide anion highly reactive. The reaction is performed at a moderately elevated temperature to ensure a reasonable reaction rate. The introduction of the cyano group at this stage is strategic, as it is a versatile precursor to the final aminomethyl group.[2][3]

| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |

| 2-Chloro-5-nitropyrimidine | 1.0 | 159.54 | (Specify mass) |

| Potassium Cyanide (KCN) | 1.2 | 65.12 | (Calculate mass) |

| Dimethyl Sulfoxide (DMSO) | - | 78.13 | (Specify volume) |

Protocol:

-

Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-chloro-5-nitropyrimidine and DMSO.

-

Reagent Addition: Carefully add potassium cyanide in one portion. Caution: KCN is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Reaction: Heat the mixture to 80 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase until the starting material is consumed (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice-water, which will precipitate the product.

-

Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 5-nitropyrimidine-2-carbonitrile as a solid. Further purification can be achieved by recrystallization from ethanol if necessary.

Step 2: Synthesis of 5-Aminopyrimidine-2-carbonitrile

The second step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Expertise & Causality: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the reduction of nitro groups.[4][5] Methanol is an excellent solvent for this reaction, as it solubilizes the starting material and does not interfere with the catalysis. The reaction is run under a positive pressure of hydrogen gas to ensure efficient reduction. This method is preferable to metal/acid reductions (e.g., SnCl₂ or Fe/HCl) as it simplifies the product work-up, often yielding a cleaner product.[6]

| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |

| 5-Nitropyrimidine-2-carbonitrile | 1.0 | 150.1 | (Specify mass) |

| 10% Palladium on Carbon (Pd/C) | 0.05 (cat.) | - | (Specify mass) |

| Methanol (MeOH) | - | 32.04 | (Specify volume) |

| Hydrogen Gas (H₂) | Excess | 2.02 | (Balloon or Parr shaker) |

Protocol:

-

Setup: Add 5-nitropyrimidine-2-carbonitrile and methanol to a hydrogenation flask.

-

Catalyst Addition: Carefully add 10% Pd/C to the solution.

-

Hydrogenation: Secure the flask to a Parr hydrogenation apparatus (or alternatively, purge the flask with a hydrogen balloon). Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.

-

Purification: Concentrate the filtrate under reduced pressure to yield 5-aminopyrimidine-2-carbonitrile. This product is often pure enough for the next step without further purification.

Step 3: Synthesis of 5-(Dimethylamino)pyrimidine-2-carbonitrile

This step employs the Eschweiler-Clarke reaction, a classic method for the exhaustive methylation of a primary amine to a tertiary amine.[7][8][9]

-

Expertise & Causality: The reaction uses formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[7][10] The mechanism involves the initial formation of an iminium ion between the amine and formaldehyde, which is then reduced by a hydride transfer from formic acid, releasing carbon dioxide.[7][8] This process repeats to achieve dimethylation. The key advantage of the Eschweiler-Clarke reaction is that it stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts which can occur with other methylating agents like methyl iodide.[8][9]

| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |

| 5-Aminopyrimidine-2-carbonitrile | 1.0 | 120.12 | (Specify mass) |

| Formaldehyde (37% in H₂O) | 3.0 | 30.03 | (Calculate volume) |

| Formic Acid (98%) | 3.0 | 46.03 | (Calculate volume) |

Protocol:

-

Setup: In a round-bottom flask, combine 5-aminopyrimidine-2-carbonitrile, formaldehyde, and formic acid.

-

Reaction: Heat the mixture to 100 °C (reflux) in a fume hood. Vigorous gas evolution (CO₂) will be observed.

-

Monitoring: Continue heating for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material and any monomethylated intermediate.

-

Work-up: Cool the reaction mixture to room temperature and carefully make it basic (pH > 9) by the slow addition of aqueous sodium hydroxide solution while cooling in an ice bath.

-

Purification: The product may precipitate upon basification and can be collected by filtration. Alternatively, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-(dimethylamino)pyrimidine-2-carbonitrile.

Step 4: Synthesis of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine

The final step is the reduction of the nitrile (cyano group) to a primary aminomethyl group. Catalytic hydrogenation over Raney Nickel is a common and effective method for this transformation.

-

Expertise & Causality: Raney Nickel is a highly active catalyst for nitrile reduction. The reaction is typically performed in an alcoholic solvent, often with the addition of ammonia to suppress the formation of secondary amine side products (by minimizing the reaction of the newly formed primary amine with any imine intermediate).[11] A high pressure of hydrogen is generally required for this transformation.

| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |

| 5-(Dimethylamino)pyrimidine-2-carbonitrile | 1.0 | 148.17 | (Specify mass) |

| Raney Nickel (slurry in H₂O) | (catalytic) | - | (Specify mass) |

| Methanolic Ammonia (7N) | - | - | (Specify volume) |

| Hydrogen Gas (H₂) | Excess | 2.02 | (Parr shaker) |

Protocol:

-

Setup: In a high-pressure hydrogenation vessel (autoclave), add 5-(dimethylamino)pyrimidine-2-carbonitrile and methanolic ammonia.

-

Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (handle as a flammable solid).

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to a high pressure (e.g., 500 psi). Heat the mixture to 50-60 °C and stir or shake vigorously.

-

Monitoring: Monitor the reaction by observing the drop in hydrogen pressure.

-

Work-up: After the reaction is complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen. Filter the catalyst through Celite®, washing with methanol.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine, can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt for easier handling and purification by recrystallization.

Product Characterization and Validation

To confirm the identity and purity of the final product, a comprehensive analytical assessment is required.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the aromatic pyrimidine protons, the N,N-dimethyl singlet, and the aminomethyl and primary amine protons.

-

¹³C NMR will confirm the number of unique carbon atoms in the structure.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the synthesized compound.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final compound, which should ideally be >95% for use in biological assays.

Safety Considerations

The proposed synthesis involves several hazardous materials and reactions that require strict safety protocols.

-

Potassium Cyanide (Step 1): Acutely toxic by all routes of exposure. Must be handled in a chemical fume hood with appropriate PPE. An emergency cyanide antidote kit should be available. Do not allow contact with acids, as this will liberate highly toxic hydrogen cyanide gas.

-

Catalytic Hydrogenation (Steps 2 & 4): Hydrogen gas is highly flammable and can form explosive mixtures with air. Pd/C and Raney Nickel catalysts can be pyrophoric (ignite spontaneously in air) when dry. Handle catalysts as slurries and never allow them to dry completely. Ensure all hydrogenation equipment is properly grounded and maintained.

-

General Precautions: All reactions should be carried out in a well-ventilated fume hood. Standard PPE, including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.

Conclusion

This guide outlines a logical and robust four-step synthesis for 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine from a readily available starting material. By leveraging well-established and high-yielding reactions such as SNAr, nitro reduction, Eschweiler-Clarke methylation, and nitrile hydrogenation, this pathway provides a reliable method for accessing this valuable heterocyclic building block. The detailed protocols, mechanistic rationales, and integrated checkpoints are designed to equip researchers in drug discovery and development with the necessary information to confidently undertake this synthesis. The successful execution of this pathway will provide access to a key intermediate for the development of novel therapeutics.

References

-

Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. Available from: [Link]

-

Khan, I., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(11), 3328. Available from: [Link]

- Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. (2001). Google Patents. CN1319592A.

-

Various Authors. (2013). How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine? ResearchGate. Available from: [Link]

- Method for preparing 2-cyanopyrimidine. (2013). Google Patents. CN103145625A.

-

Borah, P., et al. (2021). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 11(36), 22165-22171. Available from: [Link]

-

Le, T. N., et al. (2012). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Organic Process Research & Development, 16(12), 2024-2028. Available from: [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. ResearchGate. Available from: [Link]

- Process for synthesis of 2,4-dichloro-5-aminopyrimidine. (2022). Google Patents. WO2022090101A1.

-

Melguizo, M., et al. (2022). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Chlorine in the Synthesis of 4,6-Disubstituted-5-nitropyrimidines. ChemRxiv. Available from: [Link]

-

Wang, Y., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(18), 6520. Available from: [Link]

-

Basha, A. A., et al. (2022). Reconstructive Methodology in the Synthesis of 2-Aminopurine. Molecules, 27(19), 6678. Available from: [Link]

-

NRO Chemistry. (2022). Eschweiler-Clarke Reaction. YouTube. Available from: [Link]

-

Pu, Y., et al. (2017). Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5-Bromo-2-nitropyridine. Organic Process Research & Development, 21(3), 391-396. Available from: [Link]

-

El-Naggar, M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(23), 8344. Available from: [Link]

-

Wang, Y., et al. (2022). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. Molecules, 27(19), 6599. Available from: [Link]

-

Tkachuk, V., et al. (2023). Organophotocatalytic site-selective C–H-alkylation of pyrimidin-2(1H)-ones. ChemRxiv. Available from: [Link]

- One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. (2021). Google Patents. CN112745259A.

-

Khan, I., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available from: [Link]

- Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (2002). Google Patents. US6365740B1.

-

Grokipedia. (n.d.). Eschweiler–Clarke reaction. Grokipedia. Available from: [Link]

-

Synthesis of 5-(aminomethyl)-2-chloropyridine. PrepChem.com. Available from: [Link]

-

Various Authors. (2023). An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid. ResearchGate. Available from: [Link]

-

Kumar, D., et al. (2012). Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 22(1), 540-544. Available from: [Link]

-

Chemistry Learning. (2023). Eschweiler-Clarke reaction. YouTube. Available from: [Link]

-

Barvian, M., et al. (2006). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Bioorganic & Medicinal Chemistry Letters, 16(10), 2659-2663. Available from: [Link]

Sources

- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

- 5. Reconstructive Methodology in the Synthesis of 2-Aminopurine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. grokipedia.com [grokipedia.com]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine is a substituted pyrimidine that has emerged as a valuable scaffold in medicinal chemistry. This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and burgeoning role in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. While the hydrochloride salt is commercially available, this document also addresses the properties of the free base and its isomeric counterpart to ensure clarity in research and development endeavors.

Chemical Identity and Physicochemical Properties

CAS Number and Isomeric Differentiation

A critical aspect of working with 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine is the correct identification of its various forms and isomers. The hydrochloride salt of the compound is most commonly referenced and is associated with two CAS numbers: 944902-83-4 and 1260883-43-9 [1][2]. At present, a specific CAS registry number for the free base has not been definitively identified in public databases.

It is imperative to distinguish the title compound from its isomer, 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine , which has the CAS number 910380-79-9 [3][4]. The differing substitution patterns on the pyrimidine ring lead to distinct chemical properties and biological activities.

Physicochemical Data

Quantitative data for 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine is primarily available for its hydrochloride salt.

| Property | Value (for Hydrochloride Salt) | Reference |

| Molecular Formula | C₇H₁₃ClN₄ | [1] |

| Molecular Weight | 188.66 g/mol | [2] |

| Purity | Typically ≥98% | [1] |

| Storage | Sealed in a dry place at room temperature | [2] |

Synthesis and Chemical Logic

A potential synthetic route could start from a pre-functionalized pyrimidine, such as a halopyrimidine. For instance, a 2-chloro-5-cyanopyrimidine could serve as a key intermediate.

Caption: Proposed synthetic logic for 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine.

A plausible multi-step synthesis is outlined below. This protocol is a representative example and may require optimization.

Experimental Protocol: Hypothetical Synthesis

-

Step 1: Synthesis of 2-(Dimethylamino)-5-cyanopyrimidine.

-

To a solution of 2-chloro-5-cyanopyrimidine in a suitable solvent (e.g., ethanol or DMF), add an excess of dimethylamine (as a solution in a solvent or as a gas).

-

The reaction may be heated to facilitate the nucleophilic aromatic substitution.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the product can be isolated by extraction and purified by column chromatography.

-

-

Step 2: Reduction of the Nitrile to the Amine.

-

The resulting 2-(dimethylamino)-5-cyanopyrimidine is then subjected to reduction.

-

A common method is catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon under a hydrogen atmosphere.

-

Alternative reducing agents like lithium aluminum hydride (LiAlH₄) could also be employed, though with caution due to its high reactivity.

-

The reaction progress should be monitored until the starting material is consumed.

-

Work-up typically involves filtering off the catalyst and removing the solvent. The crude product can be purified by crystallization or chromatography.

-

-

Step 3: Formation of the Hydrochloride Salt (Optional).

-

To obtain the hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a miscible solvent is added.

-

The resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum.

-

Role in Drug Development and Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, found in numerous approved drugs[5]. Substituted aminopyrimidines, in particular, are privileged structures for targeting protein kinases.

Kinase Inhibition

The 2-aminopyrimidine core is a well-established hinge-binding motif in a multitude of kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.

While direct studies on 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine as a kinase inhibitor are not widely published, its structural features make it an attractive starting point for the design of novel inhibitors. The aminomethyl group at the 2-position can be further functionalized to interact with other regions of the ATP-binding pocket, potentially leading to enhanced potency and selectivity. The N,N-dimethylamino group at the 5-position can influence solubility and metabolic stability, and can also be modified to explore structure-activity relationships.

A notable example of a related compound in kinase inhibitor development is seen in a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives that have been explored as selective JAK2 inhibitors[6]. This highlights the potential of the aminomethylpyrimidine scaffold in targeting this important class of enzymes.

Caption: Schematic of potential interactions of a 2-aminomethylpyrimidine scaffold within a kinase ATP binding pocket.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be expected to show distinct signals for the pyrimidine ring protons, the methylene protons of the aminomethyl group, and the methyl protons of the N,N-dimethylamino group. The chemical shifts and coupling patterns of the pyrimidine protons would be indicative of the substitution pattern.

-

¹³C NMR: The carbon spectrum would show resonances for the carbons of the pyrimidine ring, the methylene carbon, and the methyl carbons.

Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of the free base (C₇H₁₂N₄, MW: 152.20). Fragmentation patterns would likely involve the loss of the aminomethyl and dimethylamino groups.

Safety and Handling

The safety information for 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine is primarily available for its hydrochloride salt.

Hazard Identification

The hydrochloride salt is classified with the following hazard statements[2]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures

Standard laboratory safety precautions should be followed when handling this compound[2]:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood.

Conclusion and Future Outlook

2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine represents a promising and versatile building block for the synthesis of novel bioactive molecules. Its structural similarity to known kinase hinge-binding motifs makes it particularly attractive for the development of new kinase inhibitors. Further research is warranted to fully elucidate its synthetic accessibility, pharmacological properties, and potential as a scaffold in the ongoing quest for more effective and selective therapeutics. The clear differentiation from its 5-(aminomethyl) isomer is crucial for the unambiguous interpretation of research findings. As synthetic methodologies and biological screening techniques continue to advance, it is anticipated that the utility of this and related pyrimidine derivatives will expand, leading to the discovery of new drug candidates for a range of diseases.

References

-

5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. National Institutes of Health. Available at: [Link]

-

N,N-dimethylpyrimidin-5-amine | C6H9N3 | CID 578965 - PubChem. Available at: [Link]

-

2,5-Dimethylpyrimidin-4-Amine | C6H9N3 | CID 445779 - PubChem. Available at: [Link]

-

CAS 944902-83-4 | 2-(aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride. Alchem Pharmtech. Available at: [Link]

- US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents.

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. 1260883-43-9|2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride|BLD Pharm [bldpharm.com]

- 3. CAS 910380-79-9 | 5-(Aminomethyl)-N,n-dimethylpyrimidin-2-amine - Synblock [synblock.com]

- 4. 910380-79-9|5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine|BLD Pharm [bldpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Potential Utility of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of Pyrimidine Chemistry

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Its versatility and ability to interact with a wide array of biological targets have made it a privileged structure in drug discovery. This guide delves into the molecular architecture and potential applications of a specific, yet underexplored, member of this family: 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine. While this compound is commercially available as its hydrochloride salt (CAS 1260883-43-9), detailed experimental data regarding its synthesis, spectral characterization, and biological activity remain scarce in peer-reviewed literature.

This document, therefore, serves as a forward-looking technical guide. It combines established principles of pyrimidine chemistry with predictive analysis to offer a comprehensive overview for researchers interested in exploring the potential of this molecule. By providing a plausible synthetic strategy, predicted spectroscopic data, and a well-reasoned hypothesis for its biological utility, we aim to equip scientists with the foundational knowledge necessary to embark on further investigation.

Section 1: Molecular Structure and Physicochemical Properties

2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine is a disubstituted pyrimidine with the molecular formula C₇H₁₂N₄ and a molecular weight of 152.20 g/mol for the free base. The hydrochloride salt has the formula C₇H₁₃ClN₄ and a molecular weight of 188.66 g/mol .

Table 1: Physicochemical Properties of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| CAS Number | Not Assigned | 1260883-43-9 | [1] |

| Molecular Formula | C₇H₁₂N₄ | C₇H₁₃ClN₄ | [1] |

| Molecular Weight | 152.20 g/mol | 188.66 g/mol | [1] |

| SMILES | CN(C)c1cncnc1CN | Cl.CN(C)c1cncnc1CN | [1] |

The structure features a pyrimidine ring, which is an aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. At position 2, there is an aminomethyl group (-CH₂NH₂), and at position 5, a dimethylamino group (-N(CH₃)₂). The presence of these functional groups, particularly the primary amine and the tertiary amine, imparts specific chemical properties to the molecule, including its basicity and potential for hydrogen bonding.

Section 2: Proposed Synthesis and Experimental Workflow

Rationale for the Proposed Synthetic Pathway

The proposed synthesis begins with a commercially available or readily synthesizable pyrimidine core, which is then functionalized in a stepwise manner to introduce the desired aminomethyl and dimethylamino groups. A common strategy for introducing an aminomethyl group is through the reduction of a nitrile. The dimethylamino group can be introduced via nucleophilic aromatic substitution.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-chloro-5-nitropyrimidine

-

To a stirred solution of 2-chloropyrimidine in concentrated sulfuric acid, cooled to 0 °C, add fuming nitric acid dropwise.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2-chloro-5-nitropyrimidine.

Step 2: Synthesis of 2-chloro-N,N-dimethylpyrimidin-5-amine

-

Dissolve 2-chloro-5-nitropyrimidine in a suitable solvent such as ethanol.

-

Add an excess of dimethylamine (as a solution in a suitable solvent or as a gas).

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield 2-chloro-N,N-dimethylpyrimidin-5-amine.

Step 3: Synthesis of 5-(dimethylamino)pyrimidine-2-carbonitrile

-

In a suitable solvent, such as dimethylformamide (DMF), dissolve 2-chloro-N,N-dimethylpyrimidin-5-amine.

-

Add sodium cyanide or potassium cyanide to the solution.

-

Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours.

-

Monitor the progress of the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 5-(dimethylamino)pyrimidine-2-carbonitrile.

Step 4: Synthesis of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine

-

Dissolve 5-(dimethylamino)pyrimidine-2-carbonitrile in a suitable solvent, such as methanol or ethanol, saturated with ammonia.

-

Add a catalytic amount of Raney nickel.

-

Hydrogenate the mixture in a Parr apparatus under hydrogen pressure.

-

Monitor the reaction until the uptake of hydrogen ceases.

-

Filter the catalyst and concentrate the filtrate under reduced pressure to yield the final product, 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine.

Section 3: Spectroscopic Characterization (Predicted)

In the absence of published experimental spectra, the following predictions are based on the known spectroscopic properties of pyrimidine derivatives and the functional groups present in the molecule.

¹H NMR Spectroscopy (Predicted)

-

-CH₂- (Aminomethyl): A singlet is expected for the methylene protons, likely in the range of 3.5-4.0 ppm.

-

-NH₂ (Amino): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

-

-N(CH₃)₂ (Dimethylamino): A singlet for the six equivalent methyl protons, expected around 3.0-3.3 ppm.

-

Pyrimidine Ring Protons: Two singlets are expected for the aromatic protons on the pyrimidine ring, likely in the range of 8.0-8.5 ppm.

¹³C NMR Spectroscopy (Predicted)

-

-CH₂- (Aminomethyl): A signal in the range of 40-50 ppm.

-

-N(CH₃)₂ (Dimethylamino): A signal around 40-45 ppm.

-

Pyrimidine Ring Carbons: Signals for the carbon atoms of the pyrimidine ring are expected in the aromatic region (140-160 ppm).

FTIR Spectroscopy (Predicted)

-

N-H Stretch (Amino): Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretch (Aliphatic): Bands in the region of 2800-3000 cm⁻¹.

-

C=N and C=C Stretch (Pyrimidine Ring): A series of bands in the region of 1400-1600 cm⁻¹.

-

N-H Bend (Amino): A band around 1600-1650 cm⁻¹.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 152 for the free base.

-

Fragmentation: Common fragmentation patterns would involve the loss of the aminomethyl group or cleavage of the dimethylamino group.

Section 4: Potential Biological Activity and Therapeutic Applications

The structural motifs present in 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine suggest a high potential for biological activity, particularly as a kinase inhibitor. The 2-aminopyrimidine core is a well-established scaffold in the design of inhibitors for various protein kinases.

Hypothesis: A Potential Kinase Inhibitor

The nitrogen atoms in the pyrimidine ring, along with the aminomethyl and dimethylamino substituents, can participate in crucial hydrogen bonding interactions with the hinge region of the ATP-binding pocket of kinases. Many FDA-approved kinase inhibitors utilize a similar 2-aminopyrimidine core to achieve high potency and selectivity.

Potential Therapeutic Targets

Based on the activity of structurally related compounds, potential kinase targets for 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine could include:

-

Janus Kinases (JAKs): Derivatives of N-phenyl-2-pyrimidinamine have shown potent and selective inhibition of JAKs, which are implicated in myeloproliferative neoplasms and inflammatory diseases.[2]

-

Spleen Tyrosine Kinase (Syk): 2,4-diaminopyrimidine derivatives are known inhibitors of Syk, a key mediator in inflammatory and autoimmune disorders.

-

Src Family Kinases: The 2-aminopyrimidine scaffold is also found in inhibitors of Src family kinases, which are involved in cancer progression and metastasis.[3]

-

Phosphoinositide 3-kinases (PI3Ks): Certain aminopyrimidine derivatives have been developed as inhibitors of PI3Ks, a family of enzymes crucial for cell growth, proliferation, and survival.[4]

Section 5: Future Directions and Conclusion

2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine represents an intriguing, yet largely uncharacterized, molecule with significant potential for drug discovery. This technical guide has provided a foundational framework for its synthesis, characterization, and a rationale for its potential biological activity as a kinase inhibitor.

Future research should focus on:

-

Experimental Validation: The proposed synthetic route requires experimental validation and optimization.

-

Spectroscopic Analysis: Full spectroscopic characterization of the synthesized compound is essential to confirm its structure.

-

Biological Screening: The compound should be screened against a panel of kinases to identify its primary biological targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs will be crucial to optimize potency, selectivity, and pharmacokinetic properties.

References

-

Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

PubChem. 2,5-Dimethylpyrimidin-4-Amine. [Link]

-

PubChem. N,N-dimethylpyrimidin-5-amine. [Link]

- Google Patents.

- Google Patents. US5424437A - Process for preparing a 2-chloro-5-aminomethyl-pyridine.

-

PubMed. Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. [Link]

-

PubMed. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. [Link]

Sources

- 1. 1260883-43-9|2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride|BLD Pharm [bldpharm.com]

- 2. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine, a substituted pyrimidine of interest in medicinal chemistry and synthetic organic chemistry. This document delves into its chemical identity, properties, and its role as a versatile building block, while also highlighting the current landscape of its synthesis and potential applications.

Chemical Identity and Nomenclature

The foundational step in understanding any chemical entity is to establish its precise identity. The compound in focus is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine

This name delineates a pyrimidine ring with a dimethylamino group at the 5-position and an aminomethyl group at the 2-position. For clarity and cross-referencing, it is essential to be aware of its various synonyms and registered identifiers.

| Identifier | Value |

| IUPAC Name | 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine |

| Synonyms | (5-(Dimethylamino)pyrimidin-2-yl)methanamine, 2-Aminomethyl-5-(dimethylamino)pyrimidine |

| CAS Number (Free Base) | 944902-83-4[1] |

| Molecular Formula | C₇H₁₂N₄ |

| Molecular Weight | 152.20 g/mol |

The compound is also commonly available as a hydrochloride salt, which can have different physical properties, such as solubility and stability.

| Identifier | Value |

| Name | 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride |

| CAS Number | 1260883-43-9[2], 944902-83-4[1] |

| Molecular Formula | C₇H₁₃ClN₄ |

| Molecular Weight | 188.66 g/mol [2] |

Note on CAS Numbers: It is important for researchers to note that the CAS number 944902-83-4 has been cited by some suppliers for both the free base and the hydrochloride salt. Careful verification of the specific form of the compound is advised based on the supplier's documentation.

Physicochemical and Safety Data

Understanding the physicochemical properties and safety profile of a compound is paramount for its handling, application in experimental settings, and for anticipating its behavior in biological systems.

Computed Physicochemical Properties

While experimental data for this specific molecule is not widely published, computational models provide valuable estimations.

| Property | Value |

| XLogP3-AA | -0.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 51.8 Ų |

| Formal Charge | 0 |

These computed values suggest that 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine is a relatively polar molecule with the potential for multiple hydrogen bonding interactions, which could influence its solubility and interactions with biological targets.

Safety and Handling

The hydrochloride salt of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine is associated with the following GHS hazard statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Precautionary Statements: P261, P280, P301+P312, P302+P352, P305+P351+P338

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Synthesis and Chemical Workflow

A logical approach would involve the construction of the substituted pyrimidine ring followed by the introduction or modification of the aminomethyl group.

Caption: A generalized retrosynthetic pathway for 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine.

A plausible forward synthesis could involve the reductive amination of a corresponding aldehyde or the reduction of a nitrile. For instance, the synthesis of the isomeric 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine (CAS 910380-79-9) is documented by commercial suppliers, suggesting that similar methodologies could be adapted for the synthesis of the title compound.[3]

Applications in Research and Drug Development

The 2-aminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets, particularly protein kinases. The presence of an aminomethyl group provides a key point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

While specific biological activity for 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine is not yet widely reported in the literature, its structural motifs suggest potential applications in several areas of drug discovery. The broader class of aminopyrimidines has been investigated for a range of therapeutic indications.

Derivatives of aminopyrimidines are known to exhibit a wide array of biological activities, including but not limited to:

-

Kinase Inhibition: The pyrimidine core can act as a hinge-binding motif in many protein kinases.

-

Antimicrobial Activity: The aminopyrimidine scaffold is found in various compounds with antibacterial and antifungal properties.

-

Antiprotozoal Agents: Aminopyrimidine derivatives have shown promise in the development of drugs against parasitic infections.

The title compound serves as a valuable starting material for the synthesis of more complex molecules. The primary amine of the aminomethyl group can be readily functionalized, for example, through acylation, sulfonylation, or reductive amination, to generate libraries of compounds for biological screening.

Sources

A Comprehensive Technical Guide to the Solubility and Stability of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine is a substituted pyrimidine with potential applications in medicinal chemistry and drug discovery. As with any novel chemical entity, a thorough understanding of its physicochemical properties is fundamental to its advancement as a therapeutic candidate. This guide provides a detailed framework for characterizing the aqueous solubility and chemical stability of this compound. We will explore the theoretical considerations, present robust experimental protocols for both solubility and stability assessment, and discuss the interpretation of the resulting data. This document is intended to serve as a practical resource for researchers, enabling them to generate reliable and reproducible data crucial for formulation development, pharmacokinetic studies, and ensuring overall drug efficacy and safety.

Introduction: The Importance of Physicochemical Characterization

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and natural products.[1] The biological activity of any compound is intrinsically linked to its ability to reach its target in the body, a process heavily influenced by its solubility and stability. Poor aqueous solubility can lead to low bioavailability and erratic absorption, while chemical instability can result in a loss of potency, the formation of potentially toxic degradants, and a shortened shelf-life.[1]

This guide focuses on 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine, a molecule possessing several functional groups that will dictate its physicochemical behavior: a basic pyrimidine ring, a primary aminomethyl group, and a tertiary dimethylamino group. The presence of these amine functionalities suggests that the compound's solubility will be highly dependent on pH. Furthermore, amines can be susceptible to oxidative and thermal degradation.[2][3] Therefore, a comprehensive evaluation of these properties is not merely a routine task but a critical step in the drug development process.

Physicochemical Properties: An Overview

While specific experimental data for 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine is not extensively available in public literature, we can infer some of its properties based on its structure and data from related compounds. The hydrochloride salt of this compound is documented, which suggests that the free base is sufficiently basic to form a stable salt, a common strategy to improve the solubility and handling of amine-containing drugs.[4][5]

Table 1: Physicochemical Properties of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine and Related Isomer

| Property | 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine (Predicted/Related) | 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine (Isomer) | Source |

| Molecular Formula | C₇H₁₂N₄ | C₇H₁₂N₄ | [6][7] |

| Molecular Weight | 152.20 g/mol | 152.20 g/mol | [6][7] |

| CAS Number | 944902-83-4 (HCl salt) | 910380-79-9 | [4][6] |

| Predicted pKa | Multiple basic centers; expected pKa values for the aminomethyl and ring nitrogens. | Similar basicity expected. | General chemical principles |

| Predicted LogP | Low to moderate; presence of multiple polar amine groups. | Similar lipophilicity expected. | General chemical principles |

| Storage | Recommended: Dry, sealed, room temperature.[5] | Recommended: Dry, sealed place.[6] | [5][6] |

Solubility Assessment: Methodologies and Rationale

Solubility is a critical factor for drug absorption and distribution.[1] For preclinical development, both kinetic and thermodynamic solubility assessments are valuable, providing different but complementary insights.

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent. It is the gold standard for determining solubility and is crucial for developing formulations.

Experimental Protocol: Shake-Flask Method

-

Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Sample Preparation: Add an excess amount of solid 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine to a vial containing a known volume of each buffer.[1] A visual confirmation of undissolved solid at the end of the experiment is essential.[1]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Data Reporting: The measured concentration is reported as the thermodynamic solubility at the specific pH and temperature.[1]

Causality Behind Experimental Choices:

-

Multiple pH points: The amine groups in the molecule will be protonated at different pH values, significantly impacting solubility. Testing at various pHs mimics the conditions in the gastrointestinal tract.

-

Excess Solid: Ensures that the solution is saturated, which is the definition of thermodynamic solubility.

-

Extended Equilibration: Allows the system to reach a true energetic minimum, dissolving the compound to its maximum stable concentration.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous buffer. This method is high-throughput and reflects the solubility of the form that precipitates most quickly, which can be relevant for in vitro biological assays.[1]

Experimental Protocol: Kinetic Solubility Assay

-

Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

-

Dilution: Add a small volume of the DMSO stock to the aqueous buffer (e.g., PBS, pH 7.4) and mix rapidly.

-

Incubation: Incubate the solution for a short period (e.g., 1-2 hours) at room temperature.

-

Detection of Precipitation: Measure the amount of precipitate, often by nephelometry (light scattering) or by analyzing the concentration of the compound remaining in solution after filtration or centrifugation.

-

Quantification: Similar to the thermodynamic method, HPLC-UV or LC-MS can be used to quantify the concentration of the dissolved compound.

Diagram: Solubility Assessment Workflow

Caption: Workflow for determining thermodynamic and kinetic solubility.

Stability Assessment: A Multi-Faceted Approach

A stability-indicating analytical method is a prerequisite for any stability study. This is typically a chromatographic method, like HPLC, that can separate the parent compound from its degradation products.[8]

Solution Stability

Solution stability studies are essential to determine appropriate conditions for storage of stock solutions for biological testing and to understand potential degradation in physiological environments.

Experimental Protocol: Solution Stability Study

-

Sample Preparation: Prepare solutions of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine at a known concentration in various relevant media (e.g., aqueous buffers at different pHs, DMSO, cell culture media).

-

Storage Conditions: Aliquot the solutions and store them under different conditions:

-

Temperature: Refrigerated (2-8°C), room temperature (25°C), and elevated temperature (e.g., 40°C).

-

Light: Protected from light and exposed to light (photostability).

-

-

Time Points: Analyze the samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours, and longer for long-term stability).

-

Analysis: At each time point, quantify the remaining parent compound using a stability-indicating HPLC method. The appearance of new peaks should be noted as potential degradation products.

-

Data Analysis: Plot the percentage of the parent compound remaining versus time for each condition.

Solid-State Stability (Forced Degradation)

Forced degradation studies are used to identify likely degradation pathways and to develop and validate a stability-indicating analytical method.

Experimental Protocol: Forced Degradation Study

-

Stress Conditions: Subject the solid compound to a variety of stress conditions:

-

Acid/Base Hydrolysis: Reflux the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.

-

Oxidation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Heat the solid compound (e.g., at 60°C).

-

Photostability: Expose the solid compound to UV and visible light.

-

-

Analysis: Analyze the stressed samples by HPLC or LC-MS to identify and characterize the degradation products. The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the analytical method can detect degradants in the presence of the main compound.

Diagram: Factors Influencing Amine Stability

Caption: Key environmental factors affecting the stability of amine-containing compounds.

Trustworthiness Through Self-Validation: The protocols described are designed to be self-validating. For instance, in the forced degradation study, the ability of the HPLC method to resolve the parent peak from the newly formed degradation peaks validates it as "stability-indicating." Similarly, achieving a plateau in the shake-flask method over an extended time course provides confidence that true equilibrium has been reached.

Conclusion and Future Directions

The solubility and stability of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine are critical parameters that must be thoroughly investigated to support its development as a potential drug candidate. This guide provides a comprehensive set of protocols and the scientific rationale for their execution. By systematically evaluating the compound's behavior in various solvents and under different stress conditions, researchers can build a robust data package. This information is indispensable for guiding formulation strategies, designing valid biological experiments, and ultimately, for the successful progression of this promising molecule through the drug discovery pipeline.

References

-

PubChem. (n.d.). N,N-dimethylpyrimidin-5-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethylpyrimidin-4-Amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Pyrimidinemethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Mahmud, N., et al. (2018). Thermal degradation of aqueous amine/amino acid solutions in the presence and absence of CO2. IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]

-

Moiseev, D. V. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal. Retrieved from [Link]

-

Ragno, R., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

-

Al-Absi, R. S. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. SciSpace. Retrieved from [Link]

-

Al-Absi, R. S., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. PubMed Central. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime. Green Chemistry. Retrieved from [Link]

-

Lee, J., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. PubMed Central. Retrieved from [Link]

-

FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants. Retrieved from [Link]

-

University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge. Retrieved from [Link]

-

MDPI. (2024). Metabolic Landscape of Endometrial Cancer: Insights into Pathway Dysregulation and Metabolic Features. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. forcetechnology.com [forcetechnology.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. 1260883-43-9|2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride|BLD Pharm [bldpharm.com]

- 6. CAS 910380-79-9 | 5-(Aminomethyl)-N,n-dimethylpyrimidin-2-amine - Synblock [synblock.com]

- 7. 910380-79-9|5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, MS) for 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Spectroscopic Overview

2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine possesses a unique arrangement of functional groups that will give rise to a distinct spectroscopic fingerprint. The key structural features for analysis are:

-

A disubstituted pyrimidine ring: An electron-deficient aromatic system that will significantly influence the chemical shifts of its protons and carbons in NMR spectroscopy.

-

A primary aminomethyl group (-CH₂NH₂): This group will show characteristic N-H stretches and bends in IR spectroscopy and produce distinct signals in NMR.

-

A tertiary dimethylamino group (-N(CH₃)₂): This will be identifiable as a sharp singlet in ¹H NMR.

-

Aromatic C-H bonds: These will have characteristic signals in both NMR and IR spectra.

Understanding the interplay of these groups is crucial for a complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show five distinct signals. The predicted chemical shifts (in ppm, relative to TMS) are based on the electronic environment of each proton. The electron-withdrawing nature of the pyrimidine ring will deshield the attached protons, shifting them downfield.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H4, H6 | ~8.0 - 8.5 | Singlet | 2H | Protons on the electron-deficient pyrimidine ring, adjacent to nitrogen atoms, are strongly deshielded. Their chemical equivalence would result in a single peak. |

| -CH₂- | ~3.8 - 4.2 | Singlet | 2H | Methylene protons adjacent to both the pyrimidine ring and the primary amine. The signal is expected to be a singlet as there are no adjacent protons for coupling. |

| -N(CH₃)₂ | ~3.0 - 3.3 | Singlet | 6H | The two methyl groups are equivalent and attached to a nitrogen, resulting in a characteristic downfield singlet. |

| -NH₂ | ~1.5 - 2.5 | Broad Singlet | 2H | Protons of the primary amine. The signal is often broad due to quadrupole broadening and chemical exchange. Its position can vary with solvent and concentration. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments. Six distinct signals are predicted for the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~160 - 165 | Carbon in the pyrimidine ring bonded to two nitrogen atoms and the aminomethyl group, expected to be significantly downfield. |

| C4, C6 | ~155 - 160 | Equivalent carbons in the pyrimidine ring, each bonded to a nitrogen and a hydrogen. |

| C5 | ~120 - 125 | Carbon of the pyrimidine ring attached to the dimethylamino group. |

| -CH₂- | ~45 - 50 | Aliphatic carbon attached to the pyrimidine ring and the primary amine. |

| -N(CH₃)₂ | ~35 - 40 | Equivalent methyl carbons attached to the nitrogen atom. |

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine (or its hydrochloride salt).

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for amines as it can slow down N-H proton exchange.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), unless the instrument is calibrated to the residual solvent peak[1].

-

-

Instrument Setup:

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. A relaxation delay (d1) of at least 5 times the longest T₁ relaxation time (typically 5-7 seconds for small molecules) should be used to ensure accurate integration.[3]

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio.

-

(Optional) 2D NMR: For unambiguous assignment, acquire 2D NMR spectra such as COSY (to show ¹H-¹H correlations) and HSQC/HMBC (to show ¹H-¹³C correlations).

-

Diagram: NMR Data Acquisition Workflow

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine is expected to show several characteristic absorption bands.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Asymmetric & Symmetric Stretch | 3400 - 3250 | Medium, Sharp | Primary Amine (-NH₂)[4][5] |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak | Pyrimidine Ring |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | -CH₂- and -N(CH₃)₂ |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium to Strong | Primary Amine (-NH₂)[4] |

| C=N and C=C Stretch | 1600 - 1450 | Medium to Strong | Pyrimidine Ring |

| C-N Stretch (Aromatic Amine) | 1335 - 1250 | Strong | Ar-N(CH₃)₂[4] |

| C-N Stretch (Aliphatic Amine) | 1250 - 1020 | Medium | -CH₂-NH₂[4] |

| N-H Wag | 910 - 665 | Broad, Strong | Primary Amine (-NH₂)[4] |

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples.

-

Sample Preparation:

-

Gently grind ~1 mg of the sample in a clean agate mortar and pestle.[6]

-

Add approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) powder.[6]

-

Quickly and thoroughly mix the sample and KBr by grinding them together until a fine, homogeneous powder is obtained. KBr is hygroscopic, so this step should be performed efficiently to minimize moisture absorption.[6]

-

-

Pellet Formation:

-

Data Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.[7]

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Diagram: KBr Pellet Preparation Workflow

Caption: Workflow for KBr pellet preparation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrum

-

Molecular Formula: C₇H₁₂N₄

-

Exact Mass: 152.1062 g/mol

-

Molecular Ion (M⁺): An ion peak at m/z 152 is expected. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms (4 in this case) should have an even nominal molecular weight.[5]

-

Major Fragmentation Pathways: The fragmentation of pyrimidine derivatives is often initiated by the loss of substituents followed by ring cleavage.[9][10][11]

-

Alpha-Cleavage: A common fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the loss of the aminomethyl group or parts of it. A significant fragment could be observed at m/z 122, corresponding to the loss of CH₂NH₂ radical.

-

Loss of Methyl Group: Loss of a methyl radical from the dimethylamino group could produce a fragment at m/z 137.

-

Pyrimidine Ring Fragmentation: Subsequent fragmentation would involve the characteristic cleavage of the pyrimidine ring.[9][10][11]

-

Experimental Protocol for LC-MS Data Acquisition

Liquid Chromatography-Mass Spectrometry is a highly sensitive technique for analyzing small molecules.[12]

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

-

-

LC Separation:

-

Column: A reverse-phase C18 column is typically suitable for this type of polar compound.

-

Mobile Phase: A gradient elution using water (A) and acetonitrile or methanol (B), both containing a small amount of an additive like 0.1% formic acid (to aid ionization), is recommended.

-

Flow Rate: A typical analytical flow rate is 0.2-0.5 mL/min.

-

-

MS Detection:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is expected to be highly effective due to the presence of multiple basic nitrogen atoms.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to confirm the elemental composition from the exact mass measurement.

-

MS Scan: Acquire full scan data to detect the molecular ion.

-

MS/MS Scan: Perform tandem MS (MS/MS) on the molecular ion (m/z 152) to elicit fragmentation and confirm the structure.

-

Diagram: LC-MS Analysis Workflow

Caption: Workflow for LC-MS analysis.

Summary and Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine. By applying the principles and protocols outlined herein, researchers can confidently acquire and interpret the NMR, IR, and MS data necessary for the unambiguous structural confirmation and characterization of this compound. The combination of these techniques provides a self-validating system for ensuring the identity and purity of this molecule, which is a critical step in any research or drug development pipeline.

References

-

University of Oxford. (2017). Quantitative NMR Spectroscopy. [Link]

-

Waters Corporation. Small Molecule Standards for LC-MS Analysis. [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

- Google Patents. (2000). Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.

-

Shimadzu. KBr Pellet Method. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

-

Chemistry LibreTexts. (2022). The 1H-NMR experiment. [Link]

-

PubChem. 2,5-Dimethylpyrimidin-4-Amine. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]

-

Specac. (2023). How to Make a Good KBr Pellet - a Step-by-step Guide. [Link]

-

Singh, P., et al. Mass spectral fragmentation modes of pyrimidine derivatives. [Link]

-

Semantic Scholar. Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

eGyanKosh. STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. [Link]

-

University of Helsinki. Quick User Guide for FT-IR. [Link]

-

ResearchGate. (2010). Fast LC/MS in the analysis of small molecules. [Link]

-

National Institutes of Health. (2022). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. [Link]

-

ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

-

The Infrared and Raman Discussion Group (IRDG). Preparation of Samples for IR Spectroscopy as KBr Disks. [Link]

-

LCGC International. (2014). Quantifying Small Molecules by Mass Spectrometry. [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. [Link]

-

ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]

-

Michigan State University. NMR Spectroscopy. [Link]

-

PrepChem. Synthesis of 5-(aminomethyl)-2-chloropyridine. [Link]

-

Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Structure Elucidation and NMR. [Link]

-

National Institutes of Health. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. [Link]

-

PubChem. N,N-dimethylpyrimidin-5-amine. [Link]

-

AntsLAB. (2019). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. [Link]

-

ACS Publications. (1962). Near-Infrared Spectra of Primary Aromatic Amines. [Link]

-

National Institutes of Health. (2013). NMR-spectroscopic analysis of mixtures: from structure to function. [Link]

- Google Patents. (2002). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

-

RSC Publishing. (2020). Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime. [Link]

Sources

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. shimadzu.com [shimadzu.com]

- 7. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 8. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sphinxsai.com [sphinxsai.com]

- 12. drugtargetreview.com [drugtargetreview.com]

The Architectural Versatility of the Pyrimidine Scaffold: A Technical Guide to Unlocking its Biological Potential